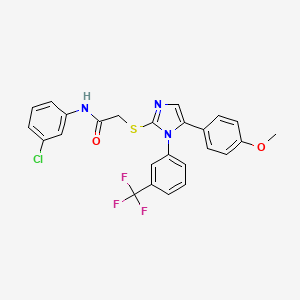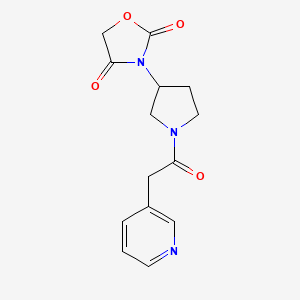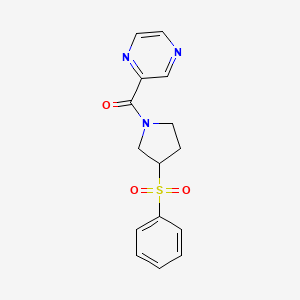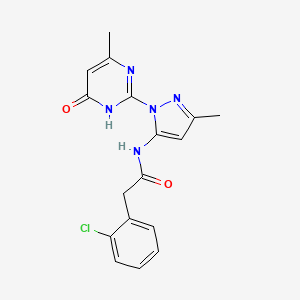
2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-6-propylpyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-6-propylpyrimidin-4(3H)-one, also known as A-674563, is a pyrazolopyrimidine compound that has been identified as a potent and selective inhibitor of protein kinase B (PKB/Akt). PKB/Akt is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell survival, proliferation, and metabolism. Therefore, A-674563 has been widely used as a tool compound to study the functions and mechanisms of PKB/Akt in both in vitro and in vivo models.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
- A novel series of pyrazolopyrimidines derivatives, including compounds related to 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-6-propylpyrimidin-4(3H)-one, were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds showed potential in cytotoxicity assays against HCT-116 and MCF-7 cancer cell lines and in 5-lipoxygenase inhibition, indicating their applicability in cancer therapy and inflammation treatment (Rahmouni et al., 2016).
Heterocyclic Synthesis Strategies
- Pyrazolopyrimidines, which include the compound of interest, are important in medical and pharmaceutical fields due to their biological aptitude. A comprehensive review highlighted various synthetic routes for constructing pyrazolo[1,5-a]pyrimidine ring systems, showing the versatility and potential applications of these compounds in drug development (Elattar & El‐Mekabaty, 2021).
Antimicrobial Activity
- A study discovered a multicomponent synthesis method leading to novel heterocyclic compounds, including 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-6-propylpyrimidin-4(3H)-one derivatives. These compounds exhibited notable antibacterial activities, demonstrating their potential use in developing new antimicrobial agents (Frolova et al., 2011).
Application in Synthesis of Novel Compounds
- The compound and its derivatives have been utilized in the synthesis of novel molecules. For example, the synthesis of bicyclic systems like pyrazolopyrimidines and their fused heterocycles was explored, highlighting the compound's utility in creating complex molecular architectures with potential therapeutic applications (Rote et al., 2014).
Antibacterial and Antifungal Applications
- Studies on chalcones, pyrazolines, and aminopyrimidines, closely related to the compound , revealed their efficacy as antibacterial agents against various strains like E. coli, S. paratyphi-A, S. aureus, and B. subtilis. This indicates the potential application of similar compounds in treating bacterial infections (Solankee et al., 2009).
Eigenschaften
IUPAC Name |
2-(5-amino-3-cyclopropylpyrazol-1-yl)-4-propyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O/c1-2-3-9-6-12(19)16-13(15-9)18-11(14)7-10(17-18)8-4-5-8/h6-8H,2-5,14H2,1H3,(H,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYPRDWFXKAONH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3CC3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-((4-(5-bromofuran-2-carbonyl)piperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2676312.png)
![N-(2-bromophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide](/img/structure/B2676314.png)


![(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2676324.png)

![5-amino-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2676326.png)





